molecular formula C17H12ClN3OS B7753324 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one

Cat. No.: B7753324
M. Wt: 341.8 g/mol
InChI Key: XPIVBGSSPZQYRQ-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole moiety, followed by the introduction of the chlorophenyl group and the formation of the pyrrolone ring. Common reagents used in these reactions include various amines, chlorinating agents, and cyclization catalysts. The reaction conditions may involve elevated temperatures and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially unique properties.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one has several scientific research applications, including:

    Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It may be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one include other benzothiazole derivatives, chlorophenyl compounds, and pyrrolone-based molecules. These compounds may share structural similarities and exhibit comparable reactivity and properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct reactivity, potential biological activity, and diverse applications in scientific research.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-10-5-1-3-7-12(10)21-9-13(22)15(16(21)19)17-20-11-6-2-4-8-14(11)23-17/h1-8H,9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIVBGSSPZQYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2Cl)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=CC=C2Cl)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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